molecular formula C27H38N2O9 B016421 Antimycin A2 CAS No. 27220-57-1

Antimycin A2

Cat. No. B016421
CAS RN: 27220-57-1
M. Wt: 534.6 g/mol
InChI Key: LYDAGTPXPZARPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of antimycins, including Antimycin A2, involves complex organic synthesis techniques and has been a subject of study to improve yields and methods. An improved synthesis approach was developed for antimycin A3, which shares structural similarities with A2, highlighting the intricate lactonization steps necessary to construct the characteristic dilactone scaffold of these compounds (S. Aburaki & M. Kinoshita, 1979). This method involves starting from specific derivatives of methyl 2-C-butyl-2, 5-dideoxy-β-L-arabinofuranoside and proceeds through several steps, including acid hydrolysis, reduction, tritylation, oxidation, and finally, lactonization to achieve the desired dilactone structure.

Molecular Structure Analysis

Antimycin A2's molecular structure is characterized by a nine-membered dilactone ring that is fundamental to its biological activity. The enzymatic synthesis studies of the dilactone scaffold of antimycins have provided insights into the biosynthetic logic governing their complex molecular structures. These studies have identified a minimum set of enzymes necessary for the generation of the antimycin dilactone scaffold, featuring a hybrid nonribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) assembly line (Moriah Sandy et al., 2012).

Chemical Reactions and Properties

The chemical properties of antimycin A2 are largely defined by its dilactone ring and the presence of a 3-formamidosalicylic acid moiety. The binding of antimycin to the mitochondrial bc1 complex, a crucial aspect of its mechanism of action, demonstrates the importance of its molecular features. A study on the binding of antimycin showed that the N-formylamino-salicyl-amide group is critical for binding specificity, suggesting the significance of the phenolic OH group and an intramolecular H-bond within the antimycin structure (Li-shar Huang et al., 2005).

Physical Properties Analysis

While specific studies on the physical properties of antimycin A2 are limited, the antimycin family's physical characteristics are influenced by their complex structures, which affect their solubility, stability, and overall reactivity. The detailed synthesis and structural elucidation studies provide indirect insights into the physical behavior of these molecules under various conditions.

Chemical Properties Analysis

The chemical properties of antimycin A2, such as reactivity and interaction with biological molecules, are closely related to its detailed molecular structure. The presence of functional groups like the dilactone ring and 3-formamidosalicylic acid contributes to its biological activities and interactions with enzymes and receptors. Studies on the biosynthesis and enzymatic pathways leading to antimycin production highlight the chemical diversity within this family and its implications for chemical reactivity and biological activity (Joyce Liu et al., 2015).

Scientific Research Applications

  • Inhibition of Mitochondrial Respiratory Chain : Antimycin A inhibits electron transfer in the mitochondrial respiratory chain. This suggests mechanisms like the protonmotive Q cycle and has implications for understanding mitochondrial function and disorders (Bowyer & Trumpower, 1981).

  • Structural Diversity and Biosynthesis : The biosynthetic pathway of antimycins allows for high structural variation of substrates. This enables investigation of the structure-activity relationship in its 3-formamidosalicylic acid moiety, which is significant for pharmaceutical research (Yan et al., 2012).

  • Potential in Cancer Therapy : Antimycins show potential as anticancer drugs when combined with existing chemotherapeutics. They inhibit mitochondrial anti-apoptotic proteins Bcl-2 and Bcl-xL, which are key in the regulation of apoptosis (Seipke & Hutchings, 2013).

  • Induction of Apoptosis in Kidney Cells : Antimycin A effectively induces apoptosis in As4.1 juxtaglomerular cells, which is useful for studying kidney cell death mechanisms (Park et al., 2007).

  • Structural Modifications for Enhanced Activity : Recent structural modifications of Antimycin A have shown promising results in enhancing its biological activity, particularly as a mitochondrial respiratory chain inhibitor (Cheng et al., 2017).

  • Mechanism of Electron Transport Inhibition : Antimycin A inhibits steady-state electron transport to cytochrome c by preventing the formation of ubisemiquinol in the mitochondrial respiratory chain (Esposti & Lenaz, 1982).

  • Application in Fishery Management : Antimycin A is an effective and safe tool for fishery management, exhibiting low persistence, nonrepellent nature, and effectiveness in various water temperatures (Lennon, 1973).

  • Antifungal Properties : Antimycins A19 and A20 from Streptomyces species have shown potential antifungal activities against Candida albicans (Xu et al., 2011).

Safety And Hazards

Antimycin A2 is classified as an extremely hazardous substance . It is fatal if swallowed or in contact with skin . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

There is significant interest in bioengineering new antimycin analogues with improved pharmacological properties for use as antifungal therapeutics and to treat cancers, alongside traditional chemotherapy agents .

properties

IUPAC Name

[3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O9/c1-5-7-8-9-12-19-24(38-21(31)11-6-2)17(4)37-27(35)22(16(3)36-26(19)34)29-25(33)18-13-10-14-20(23(18)32)28-15-30/h10,13-17,19,22,24,32H,5-9,11-12H2,1-4H3,(H,28,30)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDAGTPXPZARPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antimycin A2

CAS RN

27220-57-1
Record name Antimycin A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027220571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[3-formamidosalicylamido]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
K Uzu, H Katō, K Kumabe, Y Harada - The Journal of Antibiotics …, 1961 - jstage.jst.go.jp
… Antimycin A2 fractions (tube nos. 230~250) were combined and evaporated in vacuo, yielding 450 mg of the white powder. When recrystallized from acetone and petroleum-ether, white …
Number of citations: 6 www.jstage.jst.go.jp
M Kotiaho, M Aittamaa, MA Andersson… - Journal of applied …, 2008 - academic.oup.com
… turgidiscabies and the retention time of antimycin A2 (7 min), and mass ions [M+H] + at m/z 535·5 and [M+Na] + at m/z 557·5 matched with those obtained from the minor toxic HPLC …
Number of citations: 13 academic.oup.com
STK Ha, CL Wilkins, SL Abidi - Analytical chemistry, 1989 - ACS Publications
… Similarly, antimycin A2 and A4 spectra differ only in the alkyl portions of thespectra. Thus, the present HPLC/NMR results permit not only quantitative estimation of the relativeamounts of …
Number of citations: 21 pubs.acs.org
J Wang, Y Wen, X Chen, Y Lin, J Zhou, Y Xie… - … of Chromatography A, 2010 - Elsevier
A method of using high-speed counter-current chromatography (HSCCC) was established for preparative isolation and purification of antimycin A components from antimycin …
Number of citations: 20 www.sciencedirect.com
MT Ortiz-Gomez, LV Perez-Arribas… - Journal of Agricultural …, 1995 - ACS Publications
… Resolution for the closest peaks (antimycin A2 and antimycin A3… quantify simazine, antimycin Ai, antimycin A2, and antimycin A3, … High recoveries for antimycin Ai and antimycin A2 were …
Number of citations: 7 pubs.acs.org
G Schilling, D BERTI, D KLUEPFEL - The Journal of Antibiotics, 1970 - jstage.jst.go.jp
… Antimycin A2 … 548 Antimycin A2 … The NMR spectra of antimycin A2 and A4show only the typical pattern observed for a terminal -CHaCHaGH8 methyl …
Number of citations: 39 www.jstage.jst.go.jp
J Liu, X Zhu, RF Seipke, W Zhang - ACS synthetic biology, 2015 - ACS Publications
… M + H] + ; antimycin A2, m/z 535.2650 [M + H] + ) for the in vitro generation of antimycin A2 from 2 and … The product from the AntB-catalyzed reaction (I) was compared to the antimycin A2 …
Number of citations: 39 pubs.acs.org
CJ Barrow, JJ Oleynek, V Marinelli… - The Journal of …, 1997 - jstage.jst.go.jp
Arelated group of compoundsbelonging to the antimycin class of antibiotics was found in culture broth produced by a Streptomyces species. The group includes knownantimycins Al5 A2…
Number of citations: 79 www.jstage.jst.go.jp
AM Pumphrey - Journal of Biological Chemistry, 1962 - Elsevier
It has been known for some time that antimycin A modifies the enzymic properties of cytochrome b. Chance (1) reported that cytochrome b was reduced at a much faster rate in heart …
Number of citations: 95 www.sciencedirect.com
RF Seipke, J Barke, C Brearley, L Hill, DW Yu… - PLoS one, 2011 - journals.plos.org
Attine ants are dependent on a cultivated fungus for food and use antibiotics produced by symbiotic Actinobacteria as weedkillers in their fungus gardens. Actinobacterial species …
Number of citations: 188 journals.plos.org

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